Acetylacetone

Catalog No.
S590335
CAS No.
123-54-6
M.F
C5H8O2
CH3COCH2COCH3
C5H8O2
M. Wt
100.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetylacetone

CAS Number

123-54-6

Product Name

Acetylacetone

IUPAC Name

pentane-2,4-dione

Molecular Formula

C5H8O2
CH3COCH2COCH3
C5H8O2

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C5H8O2/c1-4(6)3-5(2)7/h3H2,1-2H3

InChI Key

YRKCREAYFQTBPV-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)C

Solubility

1.66 M
In water, 166,000 mg/L at 20 °C
One part dissolves in about 8 parts water
Fairly soluble in neutral water
Miscible with alcohol, ether, chloroform, benzene, acetone, glacial acetic acid
Fairly soluble in alcohol, chloroform, ether, benzene, acetone, glacial acetic acid
Miscible in ethanol, ether, acetone chloroform
Miscible with glacial acetic acid, propylene glycol. Insoluble in glycerin
166 mg/mL at 20 °C
Solubility in water, g/100ml: 16

Synonyms

ACAC; Acetoacetone; 2,4-Dioxopentane; 2,4-Pentadione; Acetyl-2-Propanone; Diacetylmethane; NSC 139614; NSC 2679; NSC 2927; NSC 52336; NSC 54069; NSC 5575; NSC 77075; NSC 78795; Pentan-2,4-dione

Canonical SMILES

CC(=O)CC(=O)C

Acetylacetone, with the chemical formula C5H8O2\text{C}_5\text{H}_8\text{O}_2, is an organic compound classified as a 1,3-diketone. It exists in a tautomeric form, rapidly interconverting between its keto and enol forms. The compound is a colorless liquid that is soluble in water and polar organic solvents. Its structure features two carbonyl groups (keto) flanked by a methylene group, allowing it to act as a bidentate ligand in coordination chemistry, forming complexes with various metal ions .

, particularly in condensation reactions. Key reactions include:

  • Condensation with Hydrazine: This reaction produces pyrazoles, showcasing acetylacetone's ability to undergo cyclization .
  • Condensation with Urea: This results in pyrimidines, further emphasizing its role as a precursor for heterocyclic compounds .
  • Formation of Metal Complexes: Acetylacetone can coordinate with metals such as platinum(II), acting as either a bidentate or monodentate ligand .

The compound also participates in various other reactions, including alkylation and acylation, which expand its utility in synthetic organic chemistry.

Acetylacetone exhibits notable biological activity. It has been shown to interact with specific enzymes, such as acetylacetone dioxygenase, which cleaves the carbon-carbon bond of acetylacetone to produce acetate and 2-oxopropanal. This enzyme is iron(II)-dependent but can also bind to zinc . Furthermore, derivatives of acetylacetone have demonstrated potential antimicrobial properties and are being explored for their effectiveness against various pathogens .

Acetylacetone can be synthesized through several methods:

  • Thermal Rearrangement: Isopropenyl acetate undergoes thermal rearrangement to yield acetylacetone.
  • Base-Catalyzed Condensation: A common laboratory method involves the condensation of acetone with ethyl acetate using sodium ethoxide as a catalyst, followed by acidification .
  • Reactions with Acetic Anhydride: Acetone reacts with acetic anhydride in the presence of boron trifluoride to produce acetylacetone .

These methods highlight the compound's accessibility and versatility in synthetic applications.

Acetylacetone serves multiple roles across various fields:

  • Coordination Chemistry: It is widely used to form complexes with transition metals, which are important in catalysis and materials science.
  • Synthesis of Heterocycles: Its ability to undergo condensation reactions makes it valuable for synthesizing complex organic molecules.
  • Pharmaceuticals: Acetylacetone derivatives are explored for their potential therapeutic properties, including antimicrobial and anti-inflammatory effects .

Recent studies have focused on the interactions of acetylacetone with various reagents and biological systems. For instance, its reaction with semicarbazide has led to the synthesis of new pyrazole derivatives, indicating its potential for developing novel pharmaceuticals . Additionally, research into its biodegradation pathways reveals insights into its environmental impact and metabolic processes within microorganisms .

Acetylacetone shares similarities with several other diketones and related compounds. Here are some notable comparisons:

CompoundStructureUnique Features
BenzoylacetoneC6_6H5_5C(=O)CH2_2C(=O)C6_6H5_5Contains aromatic rings; used in organic synthesis
DibenzoylmethaneC6_6H5_5C(=O)C(=O)C6_6H5_5Exhibits strong UV absorption; used in sunscreens
2,2,6,6-Tetramethyl-3,5-heptanedioneC8_8H14_14O2_2Tertiary structure; less reactive than acetylacetone
TrifluoroacetylacetoneC5_5H4_4F3_3O2_2Fluorinated version; alters reactivity and stability

Acetylacetone stands out due to its ability to form stable complexes with metals while participating in versatile condensation reactions that many similar compounds cannot achieve.

Physical Description

Pentane-2,4-dione appears as a colorless or yellow colored liquid. Less dense than water. Vapors are heavier than air. Used as a solvent in paints and varnishes.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
A colorless or yellow colored liquid.

Color/Form

Colorless or slightly yellow liquid
Mobile, colorless or yellowish liquid; when cooled, solidifies to lustrous, pearly spangles. The liquid is affected by light, turning brown and forming resins.

XLogP3

0.4

Boiling Point

284.7 °F at 760 mm Hg (USCG, 1999)
138.0 °C
138 °C
140 °C
284.7°F

Flash Point

93 °F (USCG, 1999)
38 °C (100 °F) - closed cup
105 °F - open cup
93 °F (34 °C) (Closed cup)
34 °C c.c.
93°F

Vapor Density

3.5 (Air = 1)
Relative vapor density (air = 1): 3.45

Density

0.975 at 68 °F (USCG, 1999)
0.9721 at 25 °C/4 °C
Relative density (water = 1): 0.98
0.975

LogP

0.4 (LogP)
log Kow = 0.40
0.40

Odor

Pleasant odor
Mild ketone-like odo

Melting Point

-10.3 °F (USCG, 1999)
-23.0 °C
-23 °C
-23°C
-10.3°F

UNII

46R950BP4J

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral]

Use and Manufacturing

IDENTIFICATION: Acetyl acetone is a colorless or yellowish liquid. It has a mild, pleasant odor. Acetyl acetone mixes easily with water. USE: Acetyl acetone is an important commercial chemical. It is used in many industrial processes as a lubricant additive, and to make colors, paints, varnishes, resins, inks, dyes, drugs and other chemicals. Acetyl acetone was used as a pesticide. It has been identified in tobacco products. EXPOSURE: Workers who use acetyl acetone may breathe in vapors or have direct skin contact. The general population may be exposed by use of tobacco and tobacco products. Inhalation is also possible when in the vicinity of confined animal feeding operations (CAFOs). If acetyl acetone is released to the environment, it will be broken down in air. It may also become dissolved in precipitation which may reach the ground. It may be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms and is not expected to build up in fish. RISK: Nausea, vomiting, dizziness, headaches, and loss of consciousness was reported persons exposed to acetyl acetone vapors. Skin irritation was reported in some people following direct skin contact. Acetyl acetone is a slight skin and eye irritant in laboratory animals. Effects to the central nervous system, including damage to the brain, were reported in laboratory animals following repeated skin applications of high doses of acetyl acetone. Damage to organs that are important to the immune system, changes to the blood, and irritation and damage to tissues in the nose occurred in laboratory animals that breathed moderate levels of acetyl acetone over a short period of time. Some animals died when very high amounts were applied to the skin, inhaled, or taken orally. Data on the potential for acetyl acetone to cause infertility in laboratory animals were not available. High levels of acetyl acetone did not cause abortions in pregnant laboratory exposed through the air, but decreased offspring body weights and some birth defects were observed. Data on the potential for acetyl acetone to cause cancer in laboratory animals were not available. The potential for acetyl acetone to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

2.96 mmHg
2.96 mm Hg at 20 °C (est)
Vapor pressure, kPa at 20 °C: 0.93

Pictograms

Flammable Irritant

Flammable;Irritant

Impurities

The purity of the substance exceeds 99%. Known impurities are water (0.1%), hexane-2,5-dione (0.1%), acetic acid (0.05%) and isopropenyl acetate (0.03%).

Other CAS

123-54-6

Wikipedia

Acetylacetone

Use Classification

Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]
Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

2,4-Pentanedione is produced by thermal or metal-catalyzed rearrangement of isopropenyl acetate (obtained from acetone and ketene). Isopropenyl acetate vapor is fed at atmospheric pressure through a V2A steel tube with an inner temperature of 520 °C. The hot reaction gases are quenched, condensed, and cooled to 20 °C, whereby the gaseous byproducts carbon monoxide, carbon dioxide, methane, and ketene are separated. The product is purified by fractional distillation. Other industrially less important processes for the production of 2,4-pentanedione, include the Claisen ester condensation of ethyl acetate with acetone using sodium ethoxide as condensation agent and the acetylation of acetoacetic acid esters with acetic anhydride in the presence of magnesium salts.
Made by the action of sodium on ethyl acetate and acetone or by the action of anhydrous aluminum chloride on acetyl chloride in the presence of an inert solvent.
Condensation of acetone and acetic anhydride with a boron trifluoride catalyst; reaction of acetone and ethyl acetate in the presence of sodium ethoxide.

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Fabricated metal product manufacturing
Miscellaneous manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Paint and coating manufacturing
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Rubber product manufacturing
Services
Synthetic rubber manufacturing
2,4-Pentanedione: ACTIVE
SP - indicates a substance that is identified in a proposed Significant New Use Rule.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Storage class (TRGS 510): 3: Flammable liquids.
Store in a flammable liquid storage area or approved cabinet away from ignition sources and corrosive and reactive materials. Prior to working with this chemical you should be trained on its proper handling and storage. Before entering confined space where this chemical may be present, check to make sure that an explosive concentration is not a danger. Store in stainless steel containers away from oxidizers, reducing agents, bases. Where possible, automatically pump liquid from drums or other storage containers to process containers. Sources of ignition, such as smoking and open flames, are prohibited where this chemical is handled, used, or stored. Metal containers involving the transfer of 5 gallons or more of this chemical should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only nonsparking tools and equipment, especially when opening and closing containers of this chemical. Wherever this chemical is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.

Interactions

When 2,4-pentanedione was incubated with yeast cells, no chromosome loss occurred even at a concentration of 1.96% (v/v) and cold shock, but the addition of propionitrile to the incubation mixture stimulated chromosomal loss.
... Acetylacetone inhibited the mutagenicity of 2-naphthohydroxamic acid.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1. Straganz GD, Glieder A, Brecker L, Ribbons DW, Steiner W. Acetylacetone-cleaving enzyme Dke1: a novel C-C-bond-cleaving enzyme from Acinetobacter johnsonii. Biochem J. 2003 Feb 1;369(Pt 3):573-81. doi: 10.1042/BJ20021047. PMID: 12379146; PMCID: PMC1223103.

2. Ji Y, Zheng J, Qin D, Li Y, Gao Y, Yao M, Chen X, Li G, An T, Zhang R. OH-Initiated Oxidation of Acetylacetone: Implications for Ozone and Secondary Organic Aerosol Formation. Environ Sci Technol. 2018 Oct 2;52(19):11169-11177. doi: 10.1021/acs.est.8b03972. Epub 2018 Sep 11. PMID: 30160952.

3. Zhang G, Wu B, Zhang S. Effects of acetylacetone on the photoconversion of pharmaceuticals in natural and pure waters. Environ Pollut. 2017 Jun;225:691-699. doi: 10.1016/j.envpol.2017.01.089. Epub 2017 Apr 8. PMID: 28400150.

4. Talib WH, Al-Noaimi M, Alsultan ES, Bader R, Qnais E. A new acetylacetone derivative inhibits breast cancer by apoptosis induction and angiogenesis inhibition. J Cancer Res Ther. 2019 Jul-Sep;15(5):1141-1146. doi: 10.4103/jcrt.JCRT_948_17. PMID: 31603124.

5. Jin J, Zhang S, Wu B, Chen Z, Zhang G, Tratnyek PG. Enhanced Photooxidation of Hydroquinone by Acetylacetone, a Novel Photosensitizer and Electron Shuttle. Environ Sci Technol. 2019 Oct 1;53(19):11232-11239. doi: 10.1021/acs.est.9b02751. Epub 2019 Sep 11. PMID: 31469553.

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